molecular formula C4H7NO2 B13120429 (1R,2R)-2-Aminocyclopropane-1-carboxylicacid

(1R,2R)-2-Aminocyclopropane-1-carboxylicacid

Cat. No.: B13120429
M. Wt: 101.10 g/mol
InChI Key: LHKAUBTWBDZARW-PWNYCUMCSA-N
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Description

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure. This compound is of significant interest due to its role as a precursor in the biosynthesis of ethylene, a plant hormone involved in various physiological processes. Its unique structure and properties make it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for (1R,2R)-2-Aminocyclopropane-1-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid involves its role as a precursor in the biosynthesis of ethylene. The compound is converted into ethylene through a series of enzymatic reactions, with the key enzyme being 1-aminocyclopropane-1-carboxylate synthase. This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then converted to ethylene by 1-aminocyclopropane-1-carboxylate oxidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid lies in its chiral centers and its role in ethylene biosynthesis. Its specific stereochemistry is crucial for its biological activity and its applications in asymmetric synthesis.

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1R,2R)-2-aminocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

LHKAUBTWBDZARW-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C(=O)O

Canonical SMILES

C1C(C1N)C(=O)O

Origin of Product

United States

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